molecular formula C16H10N4OS2 B2936288 N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681173-77-3

N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2936288
CAS No.: 681173-77-3
M. Wt: 338.4
InChI Key: HZQBDNRKYFWBCC-UHFFFAOYSA-N
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Description

N-(4-(Pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative characterized by a pyridinylthiazole moiety at the 2-position of the benzothiazole core and a carboxamide group at the 6-position. This compound has demonstrated significant biological activity, particularly as an inhibitor of bacterial capsule biogenesis in Escherichia coli UT189, a uropathogenic strain responsible for urinary tract infections (UTIs) . Its mechanism involves disrupting capsule polysaccharide synthesis, a critical virulence factor for bacterial survival and host immune evasion . The structural uniqueness of this compound lies in the integration of a pyridine-substituted thiazole ring, which may enhance target specificity and bioavailability compared to simpler benzothiazole analogs.

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS2/c21-15(11-1-2-12-14(7-11)23-9-18-12)20-16-19-13(8-22-16)10-3-5-17-6-4-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQBDNRKYFWBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC=NC=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 4-(pyridin-4-yl)thiazol-2-amine with benzo[d]thiazole-6-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with precise temperature and pressure control systems. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Core Scaffold Assembly

The synthesis typically involves multi-step reactions to construct the benzothiazole-thiazole-pyridine hybrid structure:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carboxylic acids or aldehydes under acidic conditions .

  • Step 2 : Introduction of the pyridin-4-yl-thiazole moiety through nucleophilic substitution or coupling reactions. For example, 4-aminothiazole derivatives react with pyridine-4-carboxaldehyde in the presence of piperidine acetate to form the thiazole-pyridine linkage .

  • Step 3 : Carboxamide bond formation between the benzothiazole-6-carboxylic acid and the thiazol-2-amine group. This is achieved using coupling agents like chloroacetyl chloride or carbodiimides (e.g., EDC/HOBt) in anhydrous DMF .

Key Reaction Conditions

StepReactantsReagents/ConditionsYield (%)Reference
12-Aminothiophenol + AldehydesEthanol, piperidine, 80°C75–85
24-Aminothiazole + Pyridine-4-carboxaldehydePiperidine acetate, reflux60–70
3Benzothiazole-6-carboxylic acid + Thiazol-2-amineDMF, K₂CO₃, 90°C65–78

Derivatization Reactions

The carboxamide and heteroaromatic groups in the compound allow for further functionalization:

Nucleophilic Substitution

  • The pyridine ring undergoes electrophilic substitution (e.g., nitration, halogenation) under mild conditions. For example, chlorination with POCl₃ introduces chlorine at the 3-position of pyridine .

  • The thiazole NH participates in alkylation or acylation reactions. Treatment with methyl iodide or acetyl chloride in DMF yields N-alkylated or N-acylated derivatives .

Hydrolysis and Condensation

  • The carboxamide group is hydrolyzed to the corresponding carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, enabling further esterification or peptide coupling .

  • Knoevenagel condensation with aromatic aldehydes introduces arylidene groups at the 5-position of the thiazolidinedione ring, enhancing anti-tubercular activity .

Carboxamide Bond Formation

The reaction between benzothiazole-6-carboxylic acid and thiazol-2-amine proceeds via a mixed anhydride intermediate when using chloroacetyl chloride. The mechanism involves:

  • Activation of the carboxylic acid as an acid chloride.

  • Nucleophilic attack by the amine group on the carbonyl carbon.

  • Elimination of HCl to form the carboxamide bond .

Suzuki-Miyaura Coupling

For introducing aryl groups to the pyridine ring, palladium-catalyzed cross-coupling with arylboronic acids (e.g., using Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) is effective, achieving yields >70% .

Functional Group Compatibility

  • Thermal Stability : The compound decomposes above 250°C, limiting high-temperature reactions .

  • Solubility : Poor in polar solvents (e.g., water, ethanol) but soluble in DMF/DMSO, facilitating reactions in aprotic media .

  • pH Sensitivity : The pyridine nitrogen (pKa ~4.5) protonates under acidic conditions, altering reactivity toward electrophiles .

Challenges and Limitations

  • Regioselectivity : Competing reactions at the pyridine N-oxide or thiazole sulfur reduce yields in halogenation .

  • Stereochemical Control : Asymmetric synthesis of chiral derivatives remains underdeveloped .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide has shown potential as a biological probe in studying enzyme mechanisms and protein interactions. Its ability to bind to specific biological targets makes it useful in biochemical research.

Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an antitumor agent. Its ability to interact with cellular targets suggests possible applications in chemotherapy and other therapeutic areas.

Industry: In the chemical industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide can be categorized based on core modifications, substituent variations, and biological targets. Below is a detailed analysis:

Hsp90 C-Terminal Domain Inhibitors

Compounds such as 2-(3-Carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (8l) and 2-(4-Hydroxypiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (8m) share the benzothiazole-6-carboxamide backbone but feature piperidine-derived substituents at the 2-position . These modifications optimize interactions with Hsp90’s C-terminal domain, a chaperone protein involved in cancer progression. Key differences include:

  • Substituent Effects : Piperidine rings in 8l and 8m enhance hydrogen bonding with Hsp90, whereas the pyridinylthiazole group in the target compound may favor bacterial targets.
  • Synthetic Yields : Compound 8l was synthesized with a 65% yield using DCM:MeOH chromatography, while 8m had a lower yield (46%) due to steric hindrance from the hydroxypiperidine group .
  • Purity : HPLC analyses revealed >95% purity for these analogs, comparable to the target compound’s presumed purity based on its biological efficacy .

Antimicrobial Benzothiazole Carboxamides

  • N-(Benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives (5a–j) : These compounds incorporate triazolothiadiazole rings and exhibit broad-spectrum antimicrobial activity. However, their mechanism differs from the target compound, likely targeting bacterial cell wall synthesis or enzyme inhibition .
  • GSK157060A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) : This analog replaces the benzothiazole core with a phenylacetamide group but retains the pyridinylthiazole motif. It showed activity in kinase inhibition assays, highlighting the impact of carboxamide substituents on target selectivity .

Structural Analogs with Pyridinyl Thiazole Moieties

  • Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (3a–s): These analogs feature methyl groups at the 4-position of the thiazole ring and variable amines at the carboxamide position. They were synthesized via coupling reactions with ethyl 2-bromoacetoacetate, a method distinct from the target compound’s synthesis .

Pharmacokinetic and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents Biological Target Purity (%) Reference
Target Compound 339.4 Pyridin-4-ylthiazole, benzothiazole Bacterial capsule biogenesis N/A
8l (Hsp90 inhibitor) ~450* 3-Carbamoylpiperidine Hsp90 C-terminal domain 99.9
GSK1570606A 315.3 4-Fluorophenylacetamide Kinases N/A
5a (Triazolothiadiazole derivative) ~500* Triazolothiadiazole, pyridinyl Broad-spectrum antimicrobials N/A

*Estimated based on structural analogs.

Key Research Findings and Implications

  • However, its pyridinylthiazole group may require specialized nitrile or halogenation steps .
  • Biological Specificity : Unlike Hsp90 inhibitors (e.g., 8l, 8m), the target compound’s pyridinylthiazole moiety directs activity toward bacterial rather than human targets, reducing off-target effects .
  • Thermodynamic Stability : Piperidine-containing analogs (8l, 8m) exhibit high HPLC purity (>95%), suggesting stability under physiological conditions, a trait likely shared by the target compound .

Biological Activity

N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and neuropharmacology. This article provides an overview of the biological activity associated with this compound, supported by recent research findings, structure-activity relationship (SAR) analyses, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole moiety linked to a pyridine and a benzo[d]thiazole structure. The molecular formula is C15H12N4S2C_{15}H_{12}N_4S_2, with a molecular weight of approximately 320.41 g/mol. The specific arrangement of functional groups in this compound is crucial for its biological activity.

1. Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, indicating potent antitumor activity .
    Cell LineIC50 (µM)
    A-4311.98
    Jurkat1.61

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their efficacy against various pathogens, including bacteria and fungi:

  • Mechanism of Action : The thiazole ring system is believed to disrupt microbial cell wall synthesis or interfere with metabolic pathways, contributing to its antimicrobial effects .

3. Acetylcholinesterase Inhibition

In neuropharmacological studies, compounds similar to this compound have shown promising acetylcholinesterase (AChE) inhibitory activity:

  • IC50 Values : Some derivatives have demonstrated IC50 values as low as 2.7 µM against AChE, suggesting potential applications in treating Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

  • Thiazole Moiety : Essential for cytotoxicity and antimicrobial activity.
  • Pyridine Substitution : Enhances solubility and bioavailability.
  • Carboxamide Group : Plays a critical role in binding interactions with biological targets.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a neurodegeneration model, this compound demonstrated protective effects against oxidative stress-induced neuronal cell death, further emphasizing its therapeutic potential in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis typically involves cyclization of a thioamide with a haloketone to form the thiazole ring, followed by coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the pyridine and benzothiazole moieties. Key steps include:

  • Thiazole formation : Use of acidic or basic conditions (e.g., Hünig’s base) to promote cyclization .
  • Amidation : Activation of the carboxylic acid group (e.g., EDCI/HOBt) for coupling with the amine-functionalized thiazole .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates and final product .

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its purity?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify regiochemistry and functional group integrity (e.g., pyridine protons at δ 8.5–9.0 ppm; thiazole C=S at ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What preliminary biological activities have been reported for this compound, and what assay systems are used for validation?

  • Methodology :

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with MIC values reported .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., K562 leukemia), with IC50_{50} values compared to standard agents like imatinib .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., Src/Abl inhibition) using ATP-competitive binding protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and target-binding mechanisms of this compound?

  • Methodology :

  • DFT calculations : B3LYP/6-31G(d) basis sets to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution, correlating with reactivity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with Abl kinase (PDB: 2HYY), focusing on hydrogen bonding with hinge residues (e.g., Met318) and hydrophobic packing with the DFG motif .
  • MD simulations : GROMACS to assess binding stability over 100-ns trajectories, with RMSD/RMSF analysis .

Q. What strategies address contradictory bioactivity data across different cell lines or assays?

  • Methodology :

  • Dose-response profiling : Replicate assays with varying concentrations (1 nM–100 µM) to identify off-target effects .
  • Metabolic stability tests : Liver microsome assays (human/rodent) to rule out pharmacokinetic variability .
  • Proteomic profiling : SILAC-based mass spectrometry to map differential protein expression in responsive vs. resistant cell lines .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced potency and selectivity?

  • Methodology :

  • Core modifications : Substitute pyridine with pyrimidine to improve solubility; replace benzothiazole with indole to reduce cytotoxicity .
  • Side-chain engineering : Introduce trifluoromethyl groups at the thiazole 4-position to enhance metabolic stability .
  • Pharmacophore mapping : MOE or Phase software to identify critical hydrogen bond acceptors (e.g., carboxamide oxygen) and aromatic π-stacking regions .

Q. What crystallographic challenges arise in determining the solid-state structure, and how are they resolved?

  • Methodology :

  • Crystal growth : Slow vapor diffusion (ether into DCM solution) to obtain diffraction-quality crystals .
  • Data collection : Synchrotron X-ray (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets, addressing twinning via SHELXT .
  • Refinement : Olex2 or SHELXL for anisotropic displacement parameters, with H atoms added geometrically .

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